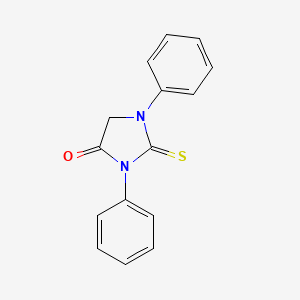

1,3-Diphenyl-2-thioxoimidazolidin-4-one

描述

1,3-Diphenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Diphenyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thioxoimidazolidinones. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound derivatives against various pathogenic microorganisms. The results indicate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| RPI-1 | Staphylococcus aureus | 15 |

| RPI-2 | Bacillus cereus | 18 |

| RPI-3 | Escherichia coli | 12 |

These results demonstrate that certain derivatives exhibit significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through in vitro studies using LPS-activated RAW264.7 macrophages. The compound significantly inhibited nitric oxide production, indicating its potential as an anti-inflammatory agent.

| Compound | IC50 (μg/mL) | Nitric Oxide Inhibition (%) |

|---|---|---|

| Compound 1 | 250 | 70 |

| Compound 2 | 200 | 75 |

| Compound 3 | 150 | 80 |

The data suggests that the introduction of specific substituents enhances the anti-inflammatory activity of these compounds .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies involving MCF-7 breast cancer cells revealed that the compound induces apoptosis, leading to reduced cell viability.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 180 |

| HCT116 (colon) | 210 |

| A549 (lung) | 190 |

The compound's mechanism appears to involve the activation of pro-apoptotic pathways, making it a candidate for further investigation in cancer therapy .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects may be linked to the inhibition of nitric oxide synthase (NOS), while its anticancer properties could involve modulation of apoptotic signaling pathways .

Case Studies

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thioxoimidazolidinone derivatives, it was found that modifications at the phenyl rings significantly influenced antibacterial activity. Compounds with electron-withdrawing groups displayed enhanced potency against resistant strains of bacteria .

Case Study: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of these compounds highlighted their potential in treating inflammatory diseases. The study reported that certain derivatives could reduce inflammation markers in animal models, suggesting their applicability in therapeutic contexts .

科学研究应用

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1,3-diphenyl-2-thioxoimidazolidin-4-one derivatives against various pathogenic microorganisms. The results indicate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| RPI-1 | Staphylococcus aureus | 15 |

| RPI-2 | Bacillus cereus | 18 |

| RPI-3 | Escherichia coli | 12 |

These results demonstrate that certain derivatives exhibit significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. A recent investigation reported that certain derivatives could reduce inflammation markers in animal models, suggesting their applicability in therapeutic contexts. The study assessed the anti-inflammatory activity through various analyses including cytotoxicity, nitric oxide production, and the expression of different anti-inflammatory cytokines .

Anticancer Activity

This compound has shown promise in anticancer research. A series of substituted derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma). The bioassay results revealed that specific compounds exhibited potent activity with IC50 values indicating significant efficacy:

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound 14 | HePG-2 | 2.33 |

| Compound 5 | MCF-7 | 3.98 |

These findings underscore the potential of this compound class as a basis for developing new anticancer agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thioxoimidazolidinone derivatives, modifications at the phenyl rings significantly influenced antibacterial activity. Compounds with electron-withdrawing groups displayed enhanced potency against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects highlighted the potential of these compounds in treating inflammatory diseases. The study reported that certain derivatives could effectively reduce inflammation markers in animal models, supporting their therapeutic applicability .

Case Study 3: Anticancer Applications

Research focusing on anticancer properties demonstrated that specific derivatives not only inhibited cancer cell proliferation but also induced apoptosis in cancer cells. This suggests that these compounds could serve as valuable leads for the development of novel anticancer therapies .

化学反应分析

Cycloaddition Reactions

The thioamide group participates in [3+2]-cycloadditions with nitrile imines to form spirocyclic compounds. For example:

| Dipolarophile | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| 5-Arylimino derivative | Diffusion mixing, room temp | 72% | |

| Allyl-substituted | Microwave-assisted synthesis | 65% |

These reactions exploit the electron-deficient C=S bond, enabling regioselective formation of fused heterocycles .

N3 Functionalization

Introducing methyl-propanate at N1 enhances α-glucosidase inhibition (IC₅₀ = 15.28 µg/mL) . Bromination at C5 diminishes activity by ~35%, highlighting steric effects .

C5 Modification

Hybridization with azomethine moieties via Schiff base formation improves anti-inflammatory activity. Compound 7 reduces NO production six-fold and inhibits IL-1β expression (IC₅₀ = 197.68 µg/mL vs. Celecoxib’s 251.2 µg/mL) .

Pharmacological Hybridization

Molecular hybridization with pyrazole aldehydes via Vilsmeier-Haack formylation generates derivatives with dual antidiabetic/antioxidant activity :

| Derivative | α-Glucosidase IC₅₀ (µg/mL) | DPPH Scavenging (%) |

|---|---|---|

| 4a | 20.17 | 78.2 |

| 7a | 15.28 | 82.5 |

This approach leverages the scaffold’s electron-rich core for targeted bioactivity .

Enzymatic Inhibition Mechanisms

-

COX-2 Binding : Molecular docking shows a binding energy of -9.2 kcal/mol for 1,3-diphenyl derivatives, surpassing Celecoxib (-8.5 kcal/mol) .

-

FAAH Inhibition : 5,5′-Diphenyl-3-tetradecyl analogues exhibit competitive inhibition (pI₅₀ = 5.94) without CB1 receptor affinity .

Structural-Activity Relationships (SAR)

属性

IUPAC Name |

1,3-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIBWVYBBDZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。